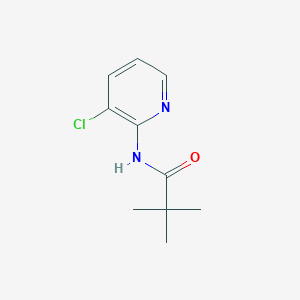

N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-10(2,3)9(14)13-8-7(11)5-4-6-12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGRYBJCZLWBBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CC=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101237176 | |

| Record name | N-(3-Chloro-2-pyridinyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101237176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468718-69-6 | |

| Record name | N-(3-Chloro-2-pyridinyl)-2,2-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=468718-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Chloro-2-pyridinyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101237176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(3-chloropyridin-2-yl)pivalamide: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(3-chloropyridin-2-yl)pivalamide, a halogenated pyridine derivative of interest in medicinal chemistry and organic synthesis. The document elucidates the molecular structure, key physicochemical properties, and a detailed, field-proven synthetic protocol. Spectroscopic characterization, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, is discussed in detail to provide a framework for analytical validation. Furthermore, this guide explores the potential applications of this compound, drawing insights from the biological activities of structurally related molecules.

Introduction

N-(3-chloropyridin-2-yl)pivalamide (CAS No. 468718-69-6) is a chemical compound featuring a pivalamide moiety attached to a 3-chloropyridine ring.[1] The unique combination of a sterically hindered tert-butyl group and an electron-deficient, functionalized pyridine core makes this molecule a valuable building block in the synthesis of more complex chemical entities. The presence of the chlorine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, while the pivalamide group can influence the molecule's solubility, stability, and conformational rigidity. This guide aims to be a definitive resource for researchers working with or considering the use of N-(3-chloropyridin-2-yl)pivalamide.

Molecular Structure and Chemical Properties

The structural and chemical properties of N-(3-chloropyridin-2-yl)pivalamide are fundamental to understanding its reactivity and potential applications.

Chemical Structure

The molecule consists of a pyridine ring chlorinated at the 3-position and substituted at the 2-position with a pivalamide group. The pivalamide group itself is composed of a tert-butyl group attached to a carbonyl, which is in turn bonded to a nitrogen atom.

Caption: Chemical structure of N-(3-chloropyridin-2-yl)pivalamide.

Physicochemical Properties

A summary of the key physicochemical properties of N-(3-chloropyridin-2-yl)pivalamide is presented in Table 1.

| Property | Value | Source |

| CAS Number | 468718-69-6 | [1] |

| Molecular Formula | C₁₀H₁₃ClN₂O | [1] |

| Molecular Weight | 212.68 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | |

| Melting Point | Not explicitly reported, but expected to be a solid at room temperature. |

Synthesis of N-(3-chloropyridin-2-yl)pivalamide

The synthesis of N-(3-chloropyridin-2-yl)pivalamide is most effectively achieved through the acylation of 2-amino-3-chloropyridine with pivaloyl chloride. This reaction is a standard method for the formation of amides.

Caption: Synthetic workflow for N-(3-chloropyridin-2-yl)pivalamide.

Experimental Protocol

Materials:

-

2-Amino-3-chloropyridine

-

Pivaloyl chloride

-

Anhydrous pyridine (or triethylamine)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-chloropyridine (1.0 equivalent) in anhydrous DCM or THF.

-

Addition of Base: Add anhydrous pyridine or triethylamine (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature. The base acts as a scavenger for the hydrochloric acid byproduct.

-

Acylation: Slowly add pivaloyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature at or near room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with DCM.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure N-(3-chloropyridin-2-yl)pivalamide.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the tert-butyl protons.

-

Pyridine Protons: Three aromatic protons will be present, likely as a doublet of doublets, a doublet, and another doublet, with chemical shifts in the range of δ 7.0-8.5 ppm. The coupling constants will be characteristic of the pyridine ring substitution pattern.

-

tert-Butyl Protons: A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group will appear in the upfield region, typically around δ 1.2-1.4 ppm.

-

Amide Proton: A broad singlet for the N-H proton is expected, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will provide information on all carbon environments in the molecule.

-

Pyridine Carbons: Five distinct signals for the pyridine ring carbons are expected in the aromatic region (δ 120-160 ppm). The carbon bearing the chlorine atom will be influenced by its electronegativity.

-

Carbonyl Carbon: The amide carbonyl carbon will resonate at a characteristic downfield position, typically in the range of δ 170-180 ppm.

-

tert-Butyl Carbons: Two signals for the tert-butyl group carbons are expected: one for the quaternary carbon and one for the three equivalent methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands confirming the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300-3400 | N-H Stretch | Amide |

| ~2960-2870 | C-H Stretch | tert-Butyl |

| ~1680-1700 | C=O Stretch | Amide (Amide I band) |

| ~1580-1600 | C=C and C=N Stretch | Pyridine Ring |

| ~1520-1540 | N-H Bend | Amide (Amide II band) |

| ~1100-1200 | C-N Stretch | |

| ~700-800 | C-Cl Stretch |

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of N-(3-chloropyridin-2-yl)pivalamide is primarily dictated by the pyridine ring and the amide functionality.

-

Pyridine Ring: The chlorine atom at the 3-position can be displaced by various nucleophiles or participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents.

-

Amide Bond: The pivalamide group is generally stable but can be hydrolyzed under harsh acidic or basic conditions to yield 2-amino-3-chloropyridine.

Potential Applications in Drug Discovery

While specific biological activities of N-(3-chloropyridin-2-yl)pivalamide are not extensively documented, the structural motifs present suggest potential applications in medicinal chemistry.

-

Scaffold for Bioactive Molecules: Halogenated pyridines are common scaffolds in pharmaceuticals. For instance, related chloropyridine derivatives have been investigated as potential therapeutic agents.[2]

-

Modulation of Physicochemical Properties: The pivaloyl group is often used in drug design to enhance metabolic stability and modulate lipophilicity.[3]

-

Enzyme Inhibition: Pivalamide-containing compounds have been explored as enzyme inhibitors, for example, against urease.[3]

Conclusion

N-(3-chloropyridin-2-yl)pivalamide is a versatile synthetic intermediate with potential for further elaboration into more complex molecules of interest in materials science and drug discovery. This guide provides a foundational understanding of its structure, properties, and a reliable synthetic methodology. The detailed spectroscopic analysis serves as a practical tool for its characterization. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. (2022). Frontiers in Chemistry. [Link]

-

Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. (2020). European Journal of Medicinal Chemistry. [Link]

-

Synthesis of [N-((3,5-dichloropyridin-2-yl) carbamothioyl)pivalamide]... (2024). ResearchGate. [Link]

-

(Z)-N-(3-(2-Chloro-4-nitrophenyl)-4-methylthiazol-2(3H)-ylidene) Pivalamide: Synthesis and Crystal Structure. (2011). Scientific Research Publishing. [Link]

-

N-(6-Chloropyridin-2-yl)pivalamide, min 95%, 1 gram. CP Lab Safety. [Link]

-

N-(3-Iodopyridin-4-yl)pivalamide. PubChem. [Link]

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). Frontiers in Chemistry. [Link]

-

Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2017). Molecules. [Link]

-

N-(6-CHLOROPYRIDIN-2-YL)PIVALAMIDE [P62020]. ChemUniverse. [Link]

-

Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. (2021). RSC Publishing. [Link]

-

Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. (2016). ResearchGate. [Link]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (1965). Bull. Acad. Polon. Sci., Ser. Sci. Chim.[Link]

-

Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. (2016). Molecules. [Link]

-

Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). Current Organic Synthesis. [Link]

Sources

- 1. eMolecules AOBChem USA / N-(3-Chloropyridin-2-yl)pivalamide / 250mg / | Fisher Scientific [fishersci.com]

- 2. Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand [frontiersin.org]

Technical Guide: 2-Amino-3-Chloropyridine Pivaloyl Derivatives

This guide provides an in-depth technical analysis of 2-amino-3-chloropyridine pivaloyl derivatives , specifically focusing on N-(3-chloropyridin-2-yl)pivalamide. It is designed for medicinal chemists and process scientists utilizing this scaffold for regioselective functionalization and complex heterocyclic synthesis.

Scaffold Architecture, Synthesis, and Regioselective Functionalization

Part 1: Strategic Significance & Core Architecture

The 2-amino-3-chloropyridine scaffold is a privileged substructure in drug discovery, particularly for kinase inhibitors and GPCR ligands. However, the free amine is often problematic during metal-catalyzed cross-couplings and lithiation due to proton acidity and catalyst poisoning.

Pivaloylation (

-

Orthogonal Protection: It masks the amine proton (

shift) and prevents catalyst coordination at the exocyclic nitrogen. -

Directed Lithiation (DoG): The pivaloyl group, in concert with the pyridine nitrogen, can act as a Directing Metalation Group (DMG), although the 3-chloro substituent dominates the regioselectivity landscape.

-

Conformational Locking: The bulky tert-butyl group forces the amide into a specific conformation, often aiding in crystallization and stereoelectronic control during C-H activation steps.

Molecular Scaffold Visualization

The following diagram illustrates the numbering and reactive sites of the core scaffold.

Figure 1: Reactivity map of N-(3-chloropyridin-2-yl)pivalamide. Note the C3-Cl block directing lithiation to C4.

Part 2: Synthesis Protocols

Pivaloylation of 2-Amino-3-Chloropyridine

The installation of the pivaloyl group is best achieved using pivaloyl chloride under Schotten-Baumann conditions or in anhydrous organic solvent with a tertiary amine base.

Protocol: Anhydrous Acylation

-

Substrate: 2-Amino-3-chloropyridine (1.0 equiv)

-

Reagent: Pivaloyl chloride (1.2 equiv)

-

Base: Triethylamine (1.5 equiv) or Pyridine (solvent/base)

-

Solvent: Dichloromethane (DCM) or THF (0.2 M)

-

Conditions:

, 4–12 hours.

Step-by-Step Methodology:

-

Dissolution: Charge a flame-dried round-bottom flask with 2-amino-3-chloropyridine and anhydrous DCM under nitrogen atmosphere.

-

Base Addition: Add triethylamine (Et

N) via syringe. Cool the mixture to -

Acylation: Dropwise add pivaloyl chloride over 15 minutes. The reaction is exothermic; maintain internal temperature

. -

Monitoring: Warm to room temperature. Monitor by TLC (typically 30% EtOAc/Hexane) or LC-MS. The product (

) is less polar than the starting amine. -

Workup: Quench with saturated NaHCO

. Extract with DCM ( -

Purification: Recrystallization from Hexane/EtOAc is preferred over chromatography for scalability.

Yield Expectation: 85–95%

Key Characterization:

Part 3: Chemical Reactivity & Functionalization

The presence of the 3-chloro substituent fundamentally alters the reactivity compared to non-halogenated pivalamides.

Regioselective Lithiation (The "C4" Strategy)

Unlike simple 2-pivalamidopyridines which lithiate at C3 (ortho to the directing group), the 3-chloro group blocks C3 .

-

Dominant Pathway: Directed Ortho Metalation (DoM) directed by the Chlorine atom.

-

Site of Lithiation: C4 (Ortho to Cl).

-

Reagent Choice: Lithium Diisopropylamide (LDA) is superior to

-BuLi.

Mechanism:

The chlorine atom exerts a strong inductive effect (

Figure 2: Directed lithiation pathway targeting the C4 position.

Experimental Protocol for C4 Functionalization:

-

Cool a solution of LDA (2.2 equiv) in THF to

. -

Add N-(3-chloropyridin-2-yl)pivalamide (1.0 equiv) in THF dropwise. The solution often turns deep yellow/orange.

-

Stir for 1–2 hours at

. -

Add electrophile (e.g., I

, DMF, MeI) rapidly. -

Critical: Do not allow the temperature to rise above

before quenching, as 3,4-pyridyne (benzyne analog) formation can lead to polymerization or regio-scrambling.

Transition Metal Catalysis (C-H Activation)

The pivaloyl group is a competent directing group for Pd(II) and Rh(III) catalysis. However, the 3-Cl group sterically hinders the standard ortho-C-H activation (which would be at C3).

-

Application: The 3-Cl group is typically used as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings after other modifications, rather than being displaced during C-H activation.

-

Advanced Strategy: Synthesis of Azaindoles .

-

Lithiation at C4

Formylation (DMF quench)

-

Part 4: Data Summary & Deprotection

Comparative Reactivity Table

| Reaction Type | Reagent | Site of Reaction | Outcome/Notes |

| Acylation | PivCl, Et | Exocyclic N | Quantitative protection. |

| Lithiation | LDA, | C-4 | Directed by 3-Cl (-I effect).[1] Stable at low temp. |

| Li-Hal Exchange | C-3 | Competing pathway. Removes Cl. Use LDA to avoid. | |

| C-H Activation | Pd(OAc) | C-6 | Rare. Sterics at C3 usually block standard DG activity. |

| Deprotection | HCl / MeOH | Exocyclic N | Reflux required. Cleaves pivalamide to free amine. |

Deprotection Protocol

Removing the pivaloyl group requires harsh conditions due to the steric bulk of the tert-butyl group.

-

Acidic: 6M HCl, Reflux, 6–12 h.

-

Basic: 10% NaOH in EtOH/H

O, Reflux, 12–24 h. -

Mild Alternative: For sensitive substrates, conversion to the imidoyl chloride (using PCl

) followed by hydrolysis can be effective, though rarely necessary for this robust scaffold.

Part 5: References

-

Synthesis and Lithiation of Pivaloylamino Pyridines:

-

Smith, K., et al. "Directed lithiation of N-(pyridin-3-yl)pivalamides." Heterocycles, 2015, 91(3), 493.

-

Note: Establishes the pivaloyl group as a robust directing group for pyridine functionalization.

-

-

Regioselective Lithiation of 3-Halopyridines:

-

Gribble, G. W., & Saulnier, M. G. "Regioselective ortho-lithiation of 3-chloropyridine." Heterocycles, 1993, 35(1), 151.

-

Note: Foundational work confirming C4-lithiation preference for 3-chloropyridines using LDA.

-

-

General Reactivity of 2-Amino-3-Chloropyridine:

-

Fier, P. S., et al. "Selective functionalization of pyridines." Science, 2020.

-

Context: Discusses modern reagents for introducing amino groups, relevant for synthesizing the precursor.

-

-

Application in Azaindole Synthesis:

-

Song, J. J., et al. "A practical synthesis of 7-azaindole derivatives via directed ortho-lithiation." Journal of Organic Chemistry, 2002, 67(11), 3924.

-

Link:[Link]

-

-

Pivaloyl Protecting Group Stability:

-

Green, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience.

-

Context: Standard reference for stability and deprotection conditions of pivalamides.

-

Sources

Chemo-Structural Analysis and Synthetic Utility of N-(3-chloropyridin-2-yl)pivalamide

Abstract

This technical guide provides a comprehensive analysis of N-(3-chloropyridin-2-yl)pivalamide , a specialized heterocyclic building block utilized primarily in transition-metal-catalyzed C–H functionalization. Unlike simple aminopyridine derivatives, this molecule features a critical steric and electronic modulator—the chlorine atom at the C3 position—which blocks standard ortho-metalation pathways, thereby forcing distal site selectivity. This document details its physiochemical properties, validated synthesis protocols, and its mechanistic role as a bidentate directing group precursor in drug discovery workflows.

Chemical Identity & Physiochemical Profile[1][2][3]

The precise molecular weight and formula are critical for stoichiometry in catalytic cycles. The pivaloyl group (tert-butyl) provides significant lipophilicity, improving solubility in non-polar organic solvents (DCM, Toluene) compared to its acetamide analogs.

Core Metrics Table

| Parameter | Value | Technical Note |

| IUPAC Name | N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide | |

| Molecular Formula | C₁₀H₁₃ClN₂O | |

| Molecular Weight | 212.68 g/mol | Monoisotopic Mass: 212.0716 Da |

| CAS Number | 468718-69-6 | |

| Physical State | White to Off-white Solid | Crystalline powder |

| Solubility | High: DCM, DMSO, MeOHLow: Water, Hexanes | Lipophilic t-Bu tail aids organic solubility |

| pKa (Predicted) | ~12.5 (Amide NH) | Pyridine N is weakly basic due to 3-Cl electron withdrawal |

Structural Logic

The molecule consists of three distinct domains:

-

Pyridine Core: The scaffold for functionalization.

-

3-Chloro Substituent: Acts as a "blocking group" to prevent C3 functionalization and modulates the basicity of the pyridine nitrogen.

-

Pivalamide Motif: A robust, sterically demanding Directing Group (DG) that coordinates with metals (Pd, Cu, Rh) and prevents N-oxide formation during oxidative workups.

Synthetic Methodology

Causality of Protocol Design: The synthesis utilizes a standard Schotten-Baumann-type acylation. However, the presence of the electron-withdrawing chlorine at the 3-position reduces the nucleophilicity of the exocyclic amine at position 2. Therefore, a stronger base (Triethylamine or Pyridine) and an activated acylating agent (Pivaloyl Chloride) are required. We avoid acid anhydrides due to slower kinetics with this specific electron-deficient amine.

Validated Synthesis Protocol

Reagents:

-

2-Amino-3-chloropyridine (1.0 equiv)

-

Pivaloyl Chloride (1.2 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

Dichloromethane (DCM) [Anhydrous]

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried round-bottom flask with 2-amino-3-chloropyridine and anhydrous DCM (0.2 M concentration).

-

Deprotonation: Add Triethylamine (TEA) dropwise at 0°C. Stir for 15 minutes. Rationale: Pre-formation of the amine-base complex facilitates attack.

-

Acylation: Add Pivaloyl Chloride dropwise via syringe pump or pressure-equalizing funnel at 0°C.

-

Critical Control: Exothermic reaction. Maintain T < 5°C to prevent bis-acylation.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Wash organics with Brine. Dry over Na₂SO₄.

-

Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography for scalability.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis pathway for N-(3-chloropyridin-2-yl)pivalamide emphasizing temperature control to prevent side reactions.

Mechanistic Utility in Drug Discovery (C-H Activation)

This molecule is not merely an intermediate; it is a "probe substrate" for regioselectivity. In Palladium-catalyzed C–H activation, the pivalamide acts as a Directing Group (DG) .

The "Blocked Ortho" Effect

Typically, pivalamide DGs direct metal insertion to the ortho position (C3).

-

Scenario A (Unsubstituted): Pd inserts at C3.

-

Scenario B (This Molecule): C3 is occupied by Chlorine.

Consequence: The catalyst is forced to activate distal positions (C4, C5, or C6) or undergo oxidative addition into the C-Cl bond (if low-valent Pd is used). However, in oxidative C-H activation (Pd(II)/Pd(IV)), the Cl atom remains intact, and the molecule is used to test steric tolerance of the catalyst system or to force activation at C6 via a strained metallacycle.

Mechanistic Pathway Diagram[5]

Figure 2: Mechanistic logic demonstrating how the 3-chloro substituent dictates regioselectivity by blocking the primary coordination site.

Analytical Characterization

To validate the synthesis, the following spectral data are expected. These values are derived from standard shifts for 2-aminopyridine pivalamides and the electronegative effect of the chlorine substituent.

Predicted NMR Profile (CDCl₃)

-

¹H NMR (400 MHz):

-

δ 1.35 (s, 9H): t-Butyl group (Pivaloyl). Distinctive singlet.

-

δ 7.15 (dd, 1H): C5-H (Pyridine). Coupled to C4 and C6.

-

δ 7.75 (dd, 1H): C4-H (Pyridine). Deshielded by Cl.

-

δ 8.05 (s, 1H): Amide N-H. Broad singlet (exchangeable).

-

δ 8.35 (dd, 1H): C6-H (Pyridine). Most deshielded aromatic proton adjacent to Nitrogen.

-

-

¹³C NMR (100 MHz):

-

δ 27.5: Methyl carbons (t-Bu).

-

δ 39.8: Quaternary carbon (t-Bu).

-

δ 177.2: Carbonyl (C=O).

-

Aromatic Region: ~120–150 ppm (5 signals for Pyridine carbons).

-

Mass Spectrometry (ESI-MS)

-

[M+H]⁺: 213.08 (Calculated).

-

Isotope Pattern: A distinct M+2 peak at ~215.08 (approx. 33% height of M+H) confirms the presence of one Chlorine atom .

References

-

Chemical Identity & Properties

-

Synthetic Protocol (General Amidation of 2-Aminopyridines)

-

C-H Activation & Directing Groups

- Lapointe, D., & Fagnou, K. (2010).

-

[Link]

-

Commercial Availability & CAS Verification

-

Sigma-Aldrich / eMolecules Database. "N-(3-Chloropyridin-2-yl)pivalamide CAS: 468718-69-6."[4]

-

Sources

- 1. N-(3-Iodopyridin-4-yl)pivalamide | C10H13IN2O | CID 819120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pivalamide - Wikipedia [en.wikipedia.org]

- 3. (Z)-N-(3-(2-Chloro-4-nitrophenyl)-4-methylthiazol-2(3H)-ylidene) Pivalamide: Synthesis and Crystal Structure [scirp.org]

- 4. eMolecules AOBChem USA / N-(3-Chloropyridin-2-yl)pivalamide / 250mg / | Fisher Scientific [fishersci.com]

The Pivaloylation of 3-Chloropyridine-2-amine: A Technical Guide to Reaction Products and Mechanistic Insights

Abstract

This technical guide provides an in-depth analysis of the pivaloylation reaction of 3-chloropyridine-2-amine, a critical transformation in the synthesis of various pharmaceutical and agrochemical intermediates. We delve into the underlying reaction mechanisms, explore the factors governing product selectivity between mono- and di-pivaloylation, and present a comprehensive, field-proven experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize this important acylation reaction. We will dissect the roles of steric and electronic effects, the influence of catalysts such as 4-dimethylaminopyridine (DMAP), and provide detailed guidance on the characterization of the resulting products.

Introduction: The Significance of Pivaloyl Protection

The introduction of a pivaloyl group, a bulky tert-butylcarbonyl moiety, is a common strategy in organic synthesis for the protection of amine and alcohol functional groups. The steric hindrance imparted by the pivaloyl group offers enhanced stability against a variety of reaction conditions, yet it can be removed under specific basic or acidic protocols. In the context of 3-chloropyridine-2-amine, a versatile building block, selective pivaloylation of the exocyclic amino group is often a key step in multi-step synthetic sequences, enabling subsequent functionalization of the pyridine ring. Understanding the nuances of this reaction is paramount to achieving high yields and predictable outcomes.

The reaction involves the treatment of 3-chloropyridine-2-amine with a pivaloylating agent, typically pivaloyl chloride or pivalic anhydride, often in the presence of a base to neutralize the acidic byproduct. The primary product is the mono-pivaloylated amide, N-(3-chloro-2-pyridinyl)pivalamide. However, the potential for a second acylation to form a di-pivaloylated imide product exists and must be carefully considered.

Mechanistic Pathways: Uncatalyzed vs. Catalyzed Pivaloylation

The pivaloylation of 3-chloropyridine-2-amine can proceed through two primary mechanistic pathways: an uncatalyzed reaction and a more efficient catalyzed process.

The Uncatalyzed Pathway

In the absence of a catalyst, the reaction proceeds via direct nucleophilic attack of the exocyclic amino group of 3-chloropyridine-2-amine on the electrophilic carbonyl carbon of pivaloyl chloride.[1] A base, such as triethylamine or pyridine, is typically required to act as an acid scavenger, neutralizing the hydrochloric acid generated during the reaction.[2]

The lone pair of electrons on the nitrogen of the 2-amino group is more nucleophilic than the lone pair on the pyridine ring nitrogen. This is due to the delocalization of the ring nitrogen's lone pair within the aromatic system, which reduces its availability for nucleophilic attack. Consequently, acylation occurs preferentially on the exocyclic amino group.

Diagram 1: Uncatalyzed Pivaloylation Mechanism

Caption: The uncatalyzed pivaloylation of 3-chloropyridine-2-amine.

The DMAP-Catalyzed Pathway

The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) significantly accelerates the rate of acylation.[3][4] DMAP is a hypernucleophilic acylation catalyst that functions by first reacting with pivaloyl chloride to form a highly reactive N-pivaloyl-4-dimethylaminopyridinium salt.[5] This intermediate is much more electrophilic than pivaloyl chloride itself.

The N-pivaloyl-4-dimethylaminopyridinium salt is then readily attacked by the amino group of 3-chloropyridine-2-amine. The subsequent collapse of the tetrahedral intermediate regenerates the DMAP catalyst and yields the desired pivaloylated product. This catalytic cycle is highly efficient, often allowing for reactions to proceed at lower temperatures and with higher yields.

Diagram 2: DMAP-Catalyzed Pivaloylation Mechanism

Caption: Key factors determining the outcome of the pivaloylation reaction.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step methodology for the selective mono-pivaloylation of 3-chloropyridine-2-amine.

Materials and Reagents

| Reagent/Material | Purity | Supplier |

| 3-Chloropyridine-2-amine | >97% | Sigma-Aldrich |

| Pivaloyl chloride | >99% | Sigma-Aldrich |

| Triethylamine (Et₃N) | >99.5% | Sigma-Aldrich |

| 4-Dimethylaminopyridine (DMAP) | >99% | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | >99.8% | Sigma-Aldrich |

| Saturated aqueous NaHCO₃ solution | - | Prepared in-house |

| Saturated aqueous NaCl solution | - | Prepared in-house |

| Anhydrous MgSO₄ or Na₂SO₄ | - | Sigma-Aldrich |

Step-by-Step Procedure

-

Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-chloropyridine-2-amine (1.0 eq).

-

Solvent and Base Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M. Add triethylamine (1.2 eq) and a catalytic amount of DMAP (0.05 eq).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Pivaloyl Chloride Addition: Add pivaloyl chloride (1.05 eq) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Workup:

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash with saturated aqueous NaCl solution (brine).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Product Characterization

Thorough characterization of the product is essential to confirm its identity and purity.

Spectroscopic Data for N-(3-chloro-2-pyridinyl)pivalamide

| Technique | Expected Observations |

| ¹H NMR | - A singlet integrating to 9 protons in the upfield region (~1.3 ppm) corresponding to the tert-butyl group.- A broad singlet in the downfield region (~8-9 ppm) for the amide N-H proton.- Three aromatic protons corresponding to the pyridine ring, with characteristic coupling patterns. |

| ¹³C NMR | - A quaternary carbon signal for the carbonyl group (~175-180 ppm).- Signals for the pyridine ring carbons.- A signal for the quaternary carbon of the tert-butyl group and a signal for the methyl carbons of the tert-butyl group. |

| IR | - A strong absorption band for the amide C=O stretch (~1670-1700 cm⁻¹).- An N-H stretching band (~3200-3400 cm⁻¹).- C-H stretching bands for the aromatic and aliphatic protons. |

| Mass Spec | - The molecular ion peak (M⁺) corresponding to the calculated mass of the product. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments. |

Conclusion

The pivaloylation of 3-chloropyridine-2-amine is a robust and reliable reaction that predominantly yields the mono-pivaloylated product, N-(3-chloro-2-pyridinyl)pivalamide. The selectivity for mono-acylation is driven by a combination of steric hindrance from the pivaloyl group and the 3-chloro substituent, as well as the deactivation of the amide nitrogen after the initial acylation. The use of a catalytic amount of DMAP significantly enhances the reaction rate. By carefully controlling the reaction stoichiometry, temperature, and time, the formation of the di-pivaloylated byproduct can be minimized. The detailed protocol and characterization data provided in this guide offer a solid foundation for researchers to successfully implement and analyze this important synthetic transformation.

References

-

Kwiecień, A., et al. (2020). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters, 22(20), 7957-7962. Available at: [Link]

-

Larionov, E. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. Ludwig-Maximilians-Universität München. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). 4-Dimethylaminopyridine (DMAP). Retrieved from [Link]

- Google Patents. (2005). Process for producing 4-dimethyl amino pyridine (4-DMAP). (US6939972B2).

-

Patsnap. (n.d.). Pivaloyl chloride patented technology retrieval search results. Retrieved from [Link]

-

GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Dimethylaminopyridine. Retrieved from [Link]

-

MDPI. (2018). Nucleophilic Dearomatization of Activated Pyridines. Molecules, 23(12), 3218. Available at: [Link]

-

Royal Society of Chemistry. (2017). Trivalent dialkylaminopyridine-catalyzed site-selective mono-O-acylation of partially-protected pyranosides. Organic & Biomolecular Chemistry, 15(4), 857-863. Available at: [Link]

-

LookChem. (n.d.). PIVALOYL CHLORIDE. Retrieved from [Link]

- Google Patents. (1976). Process for preparing 2-amino-5-chloropyridine. (US3985759A).

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. Retrieved from [Link]

-

PubMed. (2002). A mild method for the formation and in situ reaction of imidoyl chlorides: conversion of pyridine-1-oxides to 2-aminopyridine amides. Organic Letters, 4(18), 3127-3129. Available at: [Link]

-

Organic Syntheses. (n.d.). O-PIVALOYL-N-BOC-HYDROXYLAMINE AND O-PIVALOYL HYDROXYLAMINE TRIFLIC ACID. Retrieved from [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 3-Chloropyridine Amides

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

The 3-chloropyridine amide scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas. Its unique electronic properties and synthetic tractability have positioned it as a cornerstone for the development of novel kinase inhibitors, antimicrobial agents, and potential therapeutics for neurodegenerative diseases. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of 3-chloropyridine amides, offering field-proven insights for drug discovery and development professionals.

The Strategic Advantage of the 3-Chloropyridine Moiety

The 3-chloropyridine ring, coupled with an amide linkage, offers a unique combination of features that are highly advantageous in drug design. The pyridine nitrogen acts as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. The chlorine atom at the 3-position serves as a key synthetic handle, enabling a diverse range of chemical modifications through cross-coupling reactions, thereby facilitating the exploration of chemical space and the optimization of pharmacological properties. Furthermore, the amide group provides a rigid and planar unit that can participate in hydrogen bonding, contributing to the overall binding affinity and selectivity of the molecule.

Kinase Inhibition: A Prominent Application

A significant body of research has focused on the development of 3-chloropyridine amides as potent kinase inhibitors. Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The 3-chloropyridine amide scaffold has proven to be particularly effective in targeting the ATP-binding site of various kinases.

Targeting the p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of inflammatory responses and is a well-established target for anti-inflammatory drug discovery.[][2] Several 3-chloropyridine amide derivatives have been investigated as inhibitors of p38α MAPK. The pyridine nitrogen of the scaffold typically forms a hydrogen bond with the hinge region of the kinase, a critical interaction for potent inhibition. The amide portion of the molecule can form additional hydrogen bonds with the enzyme, while the substituent attached to the amide can be modified to optimize potency and selectivity.[3]

Below is a diagram illustrating the central role of p38 MAPK in the inflammatory signaling cascade and the point of intervention for inhibitors.

Caption: Synthetic workflow for N-(4-fluorophenyl)-3-chloropyridine-4-carboxamide.

Step 1: Synthesis of 3-chloropyridine-4-carbonyl chloride

-

To a solution of 3-chloropyridine-4-carboxylic acid (1.0 eq) in toluene (10 mL/g of starting material) is added thionyl chloride (2.0 eq).

-

The reaction mixture is heated to reflux for 4 hours.

-

The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.

Step 2: Synthesis of N-(4-fluorophenyl)-3-chloropyridine-4-carboxamide [4]

-

To a solution of 4-fluoroaniline (1.1 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) (15 mL/g of acid chloride) at 0 °C is added a solution of 3-chloropyridine-4-carbonyl chloride (1.0 eq) in DCM dropwise. [4]2. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-(4-fluorophenyl)-3-chloropyridine-4-carboxamide.

In Vitro p38α MAPK Inhibition Assay

This protocol describes a non-radioactive, luminescence-based assay to determine the inhibitory activity of a compound against p38α MAPK. [2]

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). [2] * Prepare serial dilutions of the 3-chloropyridine amide inhibitor in DMSO.

-

Prepare a solution of recombinant p38α kinase in kinase buffer.

-

Prepare a solution of a suitable substrate (e.g., ATF-2) and ATP in kinase buffer. [][5]

-

-

Assay Procedure: [2] * Add 1 µL of the inhibitor solution (or DMSO for control) to the wells of a 384-well plate.

-

Add 2 µL of the p38α kinase solution to each well.

-

Add 2 µL of the substrate/ATP mixture to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and measure the light output using a luciferase/luciferin reaction.

-

Incubate at room temperature for 30 minutes.

-

Record the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

The 3-chloropyridine amide scaffold represents a highly versatile and valuable platform for the design and development of novel therapeutic agents. Its proven success in the realm of kinase inhibition, coupled with its emerging potential in treating neurodegenerative diseases and microbial infections, ensures its continued importance in medicinal chemistry. The synthetic accessibility and the amenability to structural modification make this scaffold an attractive starting point for lead optimization campaigns. The insights and protocols provided in this guide are intended to empower researchers to further explore the therapeutic potential of this remarkable chemical entity.

References

Sources

Safety data sheet (SDS) for N-(3-chloropyridin-2-yl)pivalamide

Technical Whitepaper: Safety & Handling Architecture for N-(3-chloropyridin-2-yl)pivalamide

Part 1: Executive Technical Summary

N-(3-chloropyridin-2-yl)pivalamide (CAS: 468718-69-6) is a specialized heterocyclic intermediate primarily utilized in medicinal chemistry and organic synthesis. It serves as a critical scaffold in the development of Smoothened (Smo) receptor antagonists (e.g., Vismodegib analogs) and is frequently employed as a directing group for palladium-catalyzed C-H activation of the pyridine ring.

This guide moves beyond the standard Safety Data Sheet (SDS) format to provide a logic-driven risk management architecture. It is designed for researchers requiring high-fidelity protocols for synthesis, purification, and biological screening.

Part 2: Physicochemical & Identification Matrix

The following data constitutes the "Fingerprint" of the compound, essential for verification upon receipt and before experimental use.

| Parameter | Technical Specification |

| Chemical Name | N-(3-chloropyridin-2-yl)pivalamide |

| CAS Number | 468718-69-6 |

| Molecular Formula | C₁₀H₁₃ClN₂O |

| Molecular Weight | 212.68 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| Melting Point | 170–172 °C (Typical for pivalamide derivatives) |

| pKa (Calculated) | ~3.5 (Pyridine nitrogen), ~10.5 (Amide proton) |

| SMILES | CC(C)(C)C(=O)Nc1c(Cl)cccn1 |

Part 3: Hazard Architecture (GHS Classification)

Based on Structure-Activity Relationships (SAR) of halogenated aminopyridines and pivalamide derivatives, this compound is classified as a Category 2 Irritant . The pivaloyl group adds lipophilicity, potentially increasing skin absorption compared to the free amine.

GHS Label Elements

-

Signal Word: WARNING

-

Pictogram: Exclamation Mark (GHS07)[1]

Hazard Statements (H-Codes)

-

H315: Causes skin irritation.[2] (Mechanism: Lipophilic amide interaction with dermal lipids).

-

H319: Causes serious eye irritation.[2] (Mechanism: Physical abrasion and chemical irritation of mucosal membranes).

-

H335: May cause respiratory irritation.[2][3] (Mechanism: Inhalation of fine dusts triggers bronchial inflammation).

Precautionary Statements (P-Codes) - The "Why" Behind the Protocol

-

P261: Avoid breathing dust/fume.[2][4][5][6][7] Rationale: Pyridine derivatives can possess neurological toxicity profiles; inhalation bypasses first-pass metabolism.

-

P280: Wear protective gloves/eye protection.[8][2][4][5][6] Rationale: Nitrile gloves (0.11 mm) are required; latex is permeable to many halogenated aromatics.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][5] Remove contact lenses.[2][4][5][7]

Part 4: Operational Safety Protocols & Workflows

Storage & Stability

-

Atmosphere: Store under inert gas (Nitrogen or Argon). While pivalamides are sterically hindered and relatively stable against hydrolysis, the chloropyridine moiety can be sensitive to photodegradation over extended periods.

-

Temperature: 2–8 °C (Refrigerated).

-

Incompatibility: Strong oxidizing agents (e.g., peroxides, permanganates) and strong acids.

Synthesis & Handling Workflow

The synthesis of this compound typically involves reacting 2-amino-3-chloropyridine with pivaloyl chloride. This reaction generates HCl gas and requires specific safety interlocks.

Figure 1: Synthesis & Handling Safety Workflow This diagram outlines the critical control points during the synthesis and isolation phases.

Caption: Operational workflow for the synthesis and handling of N-(3-chloropyridin-2-yl)pivalamide, highlighting critical risk control points.

Emergency Response Decision Tree

In the event of exposure, immediate action is required. The following logic gate ensures rapid mitigation of injury.

Figure 2: Emergency Response Logic

Caption: Decision tree for immediate emergency response following exposure events.

Part 5: Toxicological & Ecological Insight

Toxicological Profile

While specific LD50 data for this exact isomer is often proprietary, toxicological inference is drawn from the 2-amino-3-chloropyridine precursor and the pivalamide moiety.

-

Acute Toxicity (Oral): Predicted LD50 < 2000 mg/kg (Category 4). Pyridines are metabolically activated to N-oxides or ring-opened aldehydes which can bind to cellular proteins.

-

Skin Sensitization: Low probability, but repeated exposure may cause dermatitis due to defatting action of the amide.

-

Carcinogenicity: Not listed by IARC, NTP, or OSHA. However, halogenated pyridines should always be treated as potential mutagens until proven otherwise.

Environmental Fate

-

Aquatic Toxicity: Harmful to aquatic life with long-lasting effects (H412). Halogenated pyridines are resistant to rapid biodegradation.

-

Disposal: DO NOT release into drains. Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HCl and NOx gases).

Part 6: References

-

PubChem Database. N-(3-Chloropyridin-2-yl)pivalamide (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

- 1. N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide AldrichCPR 1142191-90-9 [sigmaaldrich.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. pipharm.com [pipharm.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. combi-blocks.com [combi-blocks.com]

- 8. download.basf.com [download.basf.com]

Methodological & Application

Application Note: Protocol for Palladium-Catalyzed Ortho-C–H Activation of Pivalamides

Executive Summary

This application note details the protocol for the palladium-catalyzed, pivalamide-directed C–H activation of amine derivatives. While traditional cross-coupling (Suzuki, Stille) requires pre-functionalized handles (halides, boronates), this protocol enables the direct ortho-functionalization of anilines and benzylamines using the pivaloyl group as a transient, monodentate directing group (DG).

Key Advantage: The pivalamide group (

Strategic Rationale & Mechanism

Why Pivalamides?

In the landscape of C–H activation, bidentate directing groups (e.g., 8-aminoquinoline) offer high reactivity but are often difficult to remove. Pivalamides strike a critical balance:

-

Monodentate Coordination: Coordinates weakly via the carbonyl oxygen, allowing for a more electrophilic metal center.

-

Steric Control: The tert-butyl group exerts steric pressure that favors mono-substitution and discourages the formation of coordinatively saturated, unreactive complexes.

-

CMD Mechanism: The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, where a carboxylate ligand acts as an intramolecular base to cleave the C–H bond.[1][2]

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the catalytic cycle for the ortho-arylation of pivalanilides. Note the critical role of the acetate/pivalate ligand in the CMD step.

Figure 1: Catalytic cycle for Pd-catalyzed ortho-arylation involving the Concerted Metalation-Deprotonation (CMD) step and a Pd(II)/Pd(IV) redox couple.

Detailed Experimental Protocol

This protocol focuses on the direct ortho-arylation of pivalanilides with aryl iodides , a robust transformation for synthesizing biaryl scaffolds.

Reagents & Equipment

-

Substrate: N-Pivaloylaniline (1.0 equiv)

-

Coupling Partner: Aryl Iodide (1.2 – 1.5 equiv)

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)[3]

-

Oxidant/Scavenger: Silver Acetate [AgOAc] (1.0 – 1.2 equiv)

-

Note: AgOAc acts primarily as a halide scavenger to drive the catalytic turnover and prevent Pd poisoning by iodide ions.

-

-

Solvent: Trifluoroethanol (TFE) or Acetic Acid (AcOH)

-

Vessel: 15 mL pressure tube with a Teflon-lined screw cap.

Step-by-Step Methodology

Step 1: Reaction Setup

-

In a glovebox or well-ventilated fume hood, charge the pressure tube with N-pivaloylaniline (0.5 mmol, 1.0 equiv).

-

Add AgOAc (0.5 - 0.6 mmol, 1.0 - 1.2 equiv) and Pd(OAc)₂ (0.025 mmol, 5 mol%).

-

Critical: Finely grind AgOAc if it is clumpy to ensure consistent surface area.

-

-

Add the Aryl Iodide (0.6 - 0.75 mmol). If the aryl iodide is a solid, add it with the other solids. If liquid, add via syringe after solvent.

-

Add TFE (2.0 mL).

-

Why TFE? TFE is a hydrogen-bond donor that stabilizes the acetate leaving group during the CMD step, significantly lowering the activation energy compared to non-polar solvents.

-

Step 2: Reaction Execution

-

Seal the tube tightly.

-

Place in a pre-heated oil block at 100–120 °C .

-

Stir vigorously (800+ rpm). Efficient stirring is crucial as the reaction is heterogeneous (AgI precipitation).

-

Monitor by TLC or LC-MS after 4 hours. Most reactions reach completion within 6–12 hours.

Step 3: Workup

-

Cool the reaction mixture to room temperature.

-

Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove silver salts (AgI/AgOAc) and Pd black.

-

Concentrate the filtrate under reduced pressure.

-

Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients).

Optimization & Troubleshooting Guide

Use the following table to diagnose issues. The choice of solvent and additives is the primary lever for optimization.

| Variable | Standard Condition | Optimization Strategy | Rationale |

| Solvent | TFE (Trifluoroethanol) | Switch to AcOH or HFIP | TFE promotes CMD via H-bonding. AcOH is better for highly soluble substrates. HFIP is for difficult C-H bonds. |

| Oxidant | AgOAc | Try Ag₂CO₃ or AgTFA | Ag₂CO₃ is a stronger base; AgTFA generates a more electrophilic Pd species. |

| Catalyst | Pd(OAc)₂ | Pd(TFA)₂ or Pd(OPiv)₂ | Pd(TFA)₂ is more electrophilic, useful for electron-deficient arenes. |

| Additive | None | Add PivOH (0.3 equiv) | Pivalic acid assists in the proton shuttle during the CMD transition state. |

Directing Group Removal

To recover the free amine after functionalization, the pivaloyl group must be removed.

Protocol:

-

Dissolve the functionalized pivalanilide in EtOH/H₂O (1:1) .

-

Add KOH (5–10 equiv) or conc. HCl (for acid-stable substrates).

-

Reflux at 100 °C for 12–24 hours.

-

Note: Sterically hindered ortho-arylated products may require harsher conditions (e.g., ethylene glycol/KOH at 160 °C) due to the "ortho effect" twisting the amide bond.

References

-

Daugulis, O., & Zaitsev, V. G. (2005). Highly Regioselective Arylation of sp3 C-H Bonds Catalyzed by Palladium Acetate.[4] Journal of the American Chemical Society. [Link]

-

Lyons, T. W., & Sanford, M. S. (2010).[2][5] Palladium-Catalyzed Ligand-Directed C-H Functionalization Reactions. Chemical Reviews. [Link]

-

Lafrance, M., & Fagnou, K. (2006). Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design. Journal of the American Chemical Society. [Link]

-

Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope. Chemical Reviews. [Link]

Sources

Application Note: Precision Cross-Coupling of 3-Chloropyridine Derivatives

Executive Summary

3-Chloropyridine derivatives represent a unique challenge in medicinal chemistry. Unlike their 2- and 4-substituted counterparts, the 3-position does not benefit from significant activation via resonance with the pyridine nitrogen, rendering the C–Cl bond electronically similar to a deactivated aryl chloride. Furthermore, the high bond dissociation energy of the C–Cl bond (approx. 95 kcal/mol) compared to C–Br or C–I necessitates catalysts capable of facile oxidative addition.

This guide provides field-validated protocols for overcoming these barriers using advanced Palladium and Nickel catalysis. We focus on overcoming the "Oxidative Addition Wall" and preventing catalyst poisoning by the pyridine nitrogen.

Mechanistic Insight: The "3-Position Paradox"

Electronic Deactivation vs. Coordination

In 2-chloropyridines, the adjacent nitrogen atom can direct metal insertion (chelation assistance), but it also renders the C–Cl bond highly susceptible to nucleophilic attack, leading to side reactions.

In contrast, 3-chloropyridines suffer from the "3-Position Paradox":

-

Electronic Neutrality: The inductive withdrawal of the nitrogen is diminished at the 3-position, making the metal insertion (Oxidative Addition) kinetically slow.

-

Catalyst Poisoning: The pyridine nitrogen is a competent ligand. If the catalyst system is not bulky enough, the substrate will bind to the metal center via the nitrogen rather than undergoing oxidative addition at the C–Cl bond, arresting the cycle.

Visualization: The Catalytic Cycle & Failure Modes

The following diagram illustrates the standard Pd-catalyzed cycle and the specific "off-cycle" trap common with pyridine substrates.

Figure 1: The Catalytic Cycle highlighting the competition between productive Oxidative Addition (Red) and non-productive N-coordination (Black/Grey).

Strategic Parameter Optimization

Ligand Selection

For 3-chloropyridines, ligand choice is binary: it works, or it fails.

-

Buchwald Dialkylbiaryl Phosphines (SPhos, XPhos): These are essential. The bulky biaryl backbone prevents the formation of inactive dimers (The "Trap" in Fig 1) and forces the Pd center to react with the C–Cl bond.

-

BrettPhos: Specifically required for C–N coupling (Buchwald-Hartwig) to prevent β-hydride elimination in the amine partner.

Base Selection[1][2]

-

Weak Bases (K₃PO₄, K₂CO₃): Preferred for Suzuki couplings. They buffer the system and minimize hydrolytic deboronation of the coupling partner.

-

Strong Bases (LHMDS, NaOtBu): Required for Buchwald-Hartwig to deprotonate the amine, but must be anhydrous to prevent catalyst decomposition.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Coupling 3-chloropyridine with phenylboronic acid. Challenge: Slow oxidative addition and potential protodeboronation.

Reagents & Equipment[3][4]

-

Substrate: 3-Chloropyridine (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.5 equiv)

-

Catalyst: XPhos Pd G2 (2–3 mol%)

-

Why: Pre-formed precatalyst ensures accurate Pd:L ratio and rapid initiation.

-

-

Base: K₃PO₄ (3.0 equiv, finely ground)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

-

Apparatus: Sealed reaction vial with magnetic stir bar.

Step-by-Step Methodology

-

Charge Solids: Add XPhos Pd G2 (2 mol%), Phenylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv) to the reaction vial.

-

Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Note: Oxygen is a poison for electron-rich phosphines like XPhos.

-

-

Solvent Addition: Inject degassed 1,4-Dioxane/Water mixture via syringe.

-

Substrate Addition: Inject 3-Chloropyridine (1.0 equiv).

-

Reaction: Heat the block to 80°C for 2–4 hours.

-

Monitoring: Check by HPLC/UPLC. 3-Chloropyridine is UV-active. Look for the disappearance of the starting material peak.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

Protocol B: Buchwald-Hartwig Amination

Objective: Amination of 3-chloropyridine with a primary amine. Challenge: Competitive binding of the amine and pyridine nitrogen to Pd.

Reagents & Equipment

-

Substrate: 3-Chloropyridine (1.0 equiv)

-

Nucleophile: Primary alkyl or aryl amine (1.2 equiv)

-

Catalyst: BrettPhos Pd G4 (1–5 mol%)

-

Why: The G4 precatalyst is methyl-activated, allowing activation at room temperature if necessary, though heat is usually required for chlorides.

-

-

Base: LHMDS (2.0 equiv, 1M in THF)

-

Why: Soluble bases often provide faster kinetics for difficult chlorides than insoluble NaOtBu.

-

-

Solvent: THF or Toluene (Anhydrous).

Step-by-Step Methodology

-

Glovebox/Schlenk: Ideally, set this up in a glovebox.[2] If not, use strict Schlenk techniques.

-

Charge: Add BrettPhos Pd G4 (2 mol%) and the amine (1.2 equiv) to the vial.

-

Solvent/Substrate: Add anhydrous THF, followed by 3-Chloropyridine.

-

Base Addition: Add LHMDS solution dropwise.

-

Caution: Exotherm possible.

-

-

Reaction: Seal and heat to 100°C for 12 hours.

-

Note: Chlorides require higher activation energy than bromides. Do not stop at 80°C if conversion is low.

-

-

Quench: Cool to RT, dilute with EtOAc, quench with sat. NH₄Cl.

Protocol C: Nickel-Catalyzed Cross-Coupling

Objective: A cost-effective alternative using Earth-abundant metal.[3] Mechanism: Ni(0)/Ni(II) cycle.[3][4] Ni inserts into C–Cl bonds more readily than Pd due to a smaller atomic radius and different orbital overlap energies.

Reagents

-

Catalyst: Ni(COD)(dppf) (5 mol%) or generated in situ from Ni(COD)₂ + dppf.

-

Substrate: 3-Chloropyridine.

-

Partner: Arylboronic acid (Suzuki) or Arylzinc halide (Negishi).

-

Solvent: Toluene (strictly anhydrous).

Workflow Diagram: Ni-Catalysis

Figure 2: The Nickel catalytic cycle, emphasizing the facile oxidative addition of C-Cl bonds.

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<10%) | Catalyst Poisoning | Switch to a bulkier ligand (e.g., from SPhos to XPhos or BrettPhos) to prevent N-binding. |

| Protodeboronation | Unstable Boronic Acid | Use Boronic Esters (Pinacol) or increase base concentration. Switch base to KF. |

| Homocoupling (Ar-Ar) | Oxygen Ingress | Rigorous degassing is required. Check inert gas lines. |

| Black Precipitate | Pd Aggregation (Pd Black) | The ligand is dissociating.[5] Lower temperature or increase Ligand:Pd ratio to 2:1. |

References

-

Suzuki-Miyaura Coupling of Heteroaryl Chlorides

-

Buchwald-Hartwig Ligand Effects

-

Nickel Catalysis Mechanisms

-

XPhos Precatalyst Utility

Sources

- 1. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. rsc.org [rsc.org]

- 3. static1.squarespace.com [static1.squarespace.com]

- 4. mdpi.com [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oaepublish.com [oaepublish.com]

- 9. pubs.acs.org [pubs.acs.org]

Application Note: Robust Removal of Pivaloyl Protecting Groups from Pyridines

Abstract

The pivaloyl (Piv) group is a premier directing group for the metallation of pyridines, particularly for ortho-lithiation strategies. However, the very steric bulk (

Introduction: The "Pivaloyl Paradox"

In pyridine functionalization, the pivaloyl group serves a dual purpose: it protects the exocyclic amine and directs lithiation to the C3 position via the "Complex Induced Proximity Effect" (CIPE).

-

The Challenge: The pivalamide bond is sterically shielded by the tert-butyl group.[1] Furthermore, the electron-deficient pyridine ring withdraws electron density from the amide nitrogen, strengthening the N-C(O) bond against nucleophilic attack compared to standard aryl amides.

-

The Solution: Successful deprotection requires overcoming the activation energy barrier either through thermodynamic forcing (high temperature acid/base) or kinetic activation (imidoyl intermediates).

Decision Matrix: Selecting Your Protocol

Figure 1: Decision tree for selecting the appropriate deprotection strategy based on substrate stability.

Method A: Acid-Mediated Hydrolysis (The Gold Standard)

This is the most robust method for simple halopyridines or alkyl-pyridines. The mechanism relies on the protonation of the amide oxygen, making the carbonyl carbon highly electrophilic, combined with the high thermal energy of refluxing sulfuric acid.

Mechanism

In concentrated H₂SO₄, the reaction likely proceeds via an

Protocol

Reagents: Conc. Sulfuric Acid (H₂SO₄, 98%). Equipment: Round-bottom flask, reflux condenser, oil bath.

-

Setup: Place the N-pivaloyl-2-aminopyridine (1.0 equiv) in a round-bottom flask.

-

Dissolution: Carefully add concentrated H₂SO₄ (approx. 2–5 mL per mmol of substrate). Caution: Exothermic.

-

Reaction: Heat the solution to 80–100 °C for 1–4 hours.

-

Monitoring: Monitor by TLC (Note: The free amine is often much more polar; use EtOAc/MeOH or DCM/MeOH systems).

-

-

Quench (Critical):

-

Cool the mixture to 0 °C in an ice bath.

-

Pour the mixture slowly onto crushed ice.

-

Neutralization:[2] Carefully basify with solid Na₂CO₃ or conc. NH₄OH to pH ~9–10. (The aminopyridine will precipitate or oil out).

-

-

Workup: Extract with EtOAc or DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][3]

Pros: High conversion, scalable. Cons: Incompatible with acid-labile groups (acetals, silyl ethers).

Method B: Base-Mediated Solvolysis

For substrates containing acid-sensitive groups (e.g., acetals), basic hydrolysis is required. Standard NaOH/EtOH is often too slow; higher boiling solvents are necessary.

Protocol

Reagents: Potassium Hydroxide (KOH), Ethylene Glycol (or Ethanol for milder cases).

-

Setup: Dissolve substrate (1.0 equiv) in Ethylene Glycol (5 mL/mmol).

-

Reagent: Add KOH pellets (5.0–10.0 equiv).

-

Reaction: Heat to 100–120 °C for 12–24 hours.

-

Note: If using Ethanol, reflux (78 °C) may require 2–3 days.

-

-

Workup:

Pros: Preserves acid-labile functionality. Cons: Harsh thermal conditions; ethylene glycol is difficult to remove if extraction is poor.

Method C: Imidoyl Chloride Activation (The "Nuclear" Option)

When both acid and base hydrolysis fail or cause decomposition, converting the inert amide into a highly reactive imidoyl chloride intermediate allows for hydrolysis under mild conditions.

Mechanism Workflow

Figure 2: Activation of the inert pivalamide via imidoyl chloride formation.

Protocol

Reagents: Phosphorus Pentachloride (PCl₅) or Thionyl Chloride (SOCl₂), Pyridine (as solvent/base).

-

Activation: Dissolve substrate in anhydrous DCM or Toluene.

-

Reagent Addition: Add PCl₅ (1.1 equiv) at 0 °C.

-

Formation: Stir at RT or mild heat (40 °C) for 1–2 hours. The intermediate imidoyl chloride is formed.

-

Hydrolysis: Cool to 0 °C and add water (excess). Stir vigorously for 1 hour.

-

Workup: Basify to pH 9, extract with DCM.

Pros: Works at lower temperatures than Method A/B. Cons: Moisture sensitive step; handling of PCl₅.

Summary of Conditions

| Feature | Method A: H₂SO₄ | Method B: KOH/Glycol | Method C: Imidoyl Cl |

| Primary Utility | Robust substrates | Acid-sensitive substrates | Sterically hindered/Stubborn |

| Temperature | 80–100 °C | 100–120 °C | 0 °C to 40 °C |

| Time | 1–4 h | 12–24 h | 2–4 h |

| Risk Factor | Acid hydrolysis of other groups | Elimination reactions | Moisture sensitivity |

| Scalability | Excellent | Good | Moderate |

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

-

Estel, L.; Marsais, F.; Queguiner, G. J. Org. Chem.1988 , 53, 2740–2744. (Seminal work on ortholithiation of pivaloylamino pyridines and subsequent deprotection).

-

Smith, K. et al. Sulfur-mediated synthesis of heterocycles.Tetrahedron2005 , 61, 11563. (Discusses stability of pivalamides).

-

BenchChem Application Notes. Pivaloyl Chloride as a Protecting Group for Amines.[1] (General protocols for pivaloyl removal).

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Scalable and Efficient Synthesis of N-(3-chloropyridin-2-yl)pivalamide

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of N-(3-chloropyridin-2-yl)pivalamide, a key intermediate in the development of pharmaceuticals and agrochemicals. The described two-step synthesis commences with the scalable production of 2-amino-3-chloropyridine, followed by its efficient acylation with pivaloyl chloride. This guide is intended for researchers, chemists, and process development professionals, offering detailed experimental procedures, mechanistic insights, and considerations for large-scale production.

Introduction

N-(3-chloropyridin-2-yl)pivalamide and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. The unique combination of the substituted pyridine ring and the sterically demanding pivaloyl group imparts specific physicochemical properties that are leveraged in the design of bioactive molecules. The scalable and cost-effective synthesis of this intermediate is therefore of significant interest to the pharmaceutical and chemical industries. This document outlines a robust and reproducible two-stage process for the preparation of N-(3-chloropyridin-2-yl)pivalamide, focusing on practical and scalable methodologies.

Synthetic Strategy

The synthesis of N-(3-chloropyridin-2-yl)pivalamide is most effectively approached in two distinct stages:

-

Synthesis of the Precursor: 2-Amino-3-chloropyridine. This critical starting material can be synthesized via several routes, with the chlorination of 3-aminopyridine being a common and scalable method.

-

Acylation of 2-Amino-3-chloropyridine. The final product is obtained through the acylation of the 2-amino group of 2-amino-3-chloropyridine with pivaloyl chloride. This reaction requires careful control of conditions to ensure high yield and purity.

This application note will detail a preferred scalable method for each stage.

PART 1: Scalable Synthesis of 2-Amino-3-chloropyridine

A robust method for the synthesis of 2-amino-3-chloropyridine involves the direct chlorination of 3-aminopyridine. While older methods utilizing hydrogen peroxide and hydrochloric acid can lead to over-chlorination, a more controlled and scalable process employs gaseous chlorine in the presence of a catalyst at low temperatures.[1]

Experimental Protocol: Synthesis of 2-Amino-3-chloropyridine

Materials:

-

3-Aminopyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Chlorine Gas (Cl₂)

-

Ferric Chloride (FeCl₃) (catalyst)

-

Sodium Bisulfite (NaHSO₃)

-

Ethylenediaminetetraacetic acid (EDTA)

-

50% Sodium Hydroxide (NaOH) solution

-

Ice

-

Water

Procedure:

-

In a suitable reaction vessel equipped with a stirrer, gas inlet, and cooling system, prepare a 25-45% aqueous solution of 1 molar equivalent of 3-aminopyridine with 3 to 4 molar equivalents of hydrogen chloride.

-

Add 1-8% by weight of ferric chloride as a catalyst based on the amount of 3-aminopyridine used.

-

Cool the stirred solution to a temperature between 15-50°C.

-

Introduce chlorine gas into the reaction mixture while maintaining the temperature. The reaction is exothermic and may require external cooling to maintain the desired temperature range.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC) until the consumption of the starting material is complete.

-

Upon completion, stop the chlorine gas flow and cease agitation.

-

To quench the excess chlorine and work up the reaction, add a solution of sodium bisulfite in water.

-

Add ethylenediaminetetraacetic acid (EDTA) to chelate the iron catalyst.

-

Under vigorous cooling (maintaining the temperature at approximately -25°C with an ice/salt bath), slowly add a 50% sodium hydroxide solution to neutralize the reaction mixture and precipitate the product.

-

The crude 2-chloro-3-aminopyridine can be recovered by filtration.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

PART 2: Scalable Synthesis of N-(3-chloropyridin-2-yl)pivalamide

The acylation of 2-amino-3-chloropyridine with pivaloyl chloride is a standard nucleophilic acyl substitution reaction. The use of a non-nucleophilic base is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it unreactive.[2]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amino group of 2-amino-3-chloropyridine on the electrophilic carbonyl carbon of pivaloyl chloride. A base, such as triethylamine or pyridine, acts as a scavenger for the hydrochloric acid generated during the reaction.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3-chloropyridin-2-yl)pivalamide

Welcome to the technical support center for the synthesis of N-(3-chloropyridin-2-yl)pivalamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common experimental hurdles, and empower you to achieve higher yields and purity.

The acylation of 2-amino-3-chloropyridine with pivaloyl chloride is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann or related conditions.[1][2] While seemingly straightforward, this reaction is sensitive to several variables that can significantly impact its outcome. This guide addresses the most frequent challenges encountered in the laboratory.

Core Reaction Scheme

The fundamental transformation involves the reaction of 2-amino-3-chloropyridine with pivaloyl chloride to form the desired amide product, with the generation of hydrochloric acid (HCl) as a byproduct.

Caption: General synthesis of N-(3-chloropyridin-2-yl)pivalamide.

Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?